molecular formula C21H23N5O3 B11024034 N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B11024034
M. Wt: 393.4 g/mol
InChI Key: GDTYQHQMVDQIST-UHFFFAOYSA-N
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Description

N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a carbazole moiety with a pyrazine carboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C21H23N5O3/c1-29-13-5-6-16-15(11-13)14-3-2-4-17(20(14)26-16)25-19(27)7-8-24-21(28)18-12-22-9-10-23-18/h5-6,9-12,17,26H,2-4,7-8H2,1H3,(H,24,28)(H,25,27)

InChI Key

GDTYQHQMVDQIST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Carbazole Intermediate: The initial step involves the synthesis of the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole intermediate. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.

    Amination Reaction: The carbazole intermediate is then subjected to an amination reaction with 3-bromopropionyl chloride to introduce the 3-oxopropyl group.

    Coupling with Pyrazine Carboxamide: Finally, the resulting intermediate is coupled with pyrazine-2-carboxamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbazole and pyrazine derivatives, depending on the substituents introduced.

Scientific Research Applications

N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its carbazole moiety, which is known for neuroprotective properties.

    Biological Research: The compound is used in studies investigating cell signaling pathways and receptor interactions.

    Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The carbazole moiety can interact with serotonin receptors, while the pyrazine carboxamide group may inhibit certain enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole: Shares the carbazole core but lacks the pyrazine carboxamide group.

    Pyrazine-2-carboxamide: Contains the pyrazine carboxamide group but lacks the carbazole moiety.

Uniqueness

N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. The presence of both the carbazole and pyrazine carboxamide groups allows for a broader range of interactions with biological targets compared to its individual components.

Biological Activity

N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Carbazole moiety : Known for its biological significance and potential anticancer properties.
  • Pyrazine ring : Often associated with various pharmacological activities.

The molecular formula is C23H26N6O3C_{23}H_{26}N_{6}O_{3}, with a molecular weight of approximately 446.50 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Preliminary studies suggest that it may induce DNA damage in cancer cells, leading to apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the carbazole scaffold, including this compound.

Case Study : A study reported that derivatives of the tetrahydrocarbazole exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer). The mechanisms involved included:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of angiogenesis, which is crucial for tumor growth and metastasis .

Other Biological Activities

In addition to anticancer effects, compounds similar to this compound have shown promise in:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.
  • Neuroprotective Effects : Research indicates potential benefits in neurodegenerative conditions by modulating neuroinflammation.

Research Findings and Data Tables

Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerMCF-715.0Apoptosis induction
HT11610.5Mitochondrial disruption
A59612.0Cell cycle arrest
AntimicrobialE. coli25.0Cell wall synthesis inhibition
NeuroprotectiveNeuroblastoma20.0Anti-inflammatory modulation

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